Perfluoro(1-methylcyclohexyl) acrylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H3F13O2 |
|---|---|
Molecular Weight |
402.11 g/mol |
IUPAC Name |
[2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)cyclohexyl] prop-2-enoate |
InChI |
InChI=1S/C10H3F13O2/c1-2-3(24)25-4(10(21,22)23)5(11,12)7(15,16)9(19,20)8(17,18)6(4,13)14/h2H,1H2 |
InChI Key |
DIKGAGYCPGKRQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Perfluoro 1 Methylcyclohexyl Acrylate and Analogous Fluorinated Monomers
Strategies for the Synthesis of Perfluoro(1-methylcyclohexyl) Acrylate (B77674)
The synthesis of perfluoro(1-methylcyclohexyl) acrylate is not a trivial one-step process. It typically involves the preparation of a perfluorinated alcohol intermediate, followed by its esterification to yield the final acrylate monomer.
The primary route involves the reaction of the precursor alcohol, perfluoro(1-methylcyclohexyl)methanol, with an acrylic acid derivative. A widely used and efficient method is the reaction with acryloyl chloride in the presence of a tertiary amine base, such as triethylamine. capes.gov.brresearchgate.net The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.
An alternative, more direct approach is the acid-catalyzed esterification, known as Fischer esterification, which involves reacting the perfluorinated alcohol directly with acrylic acid. youtube.com This reaction is an equilibrium process, and to achieve high yields, water must be removed as it is formed. researchgate.net While conceptually simple, the low nucleophilicity of highly fluorinated alcohols can make this reaction challenging and may require more forcing conditions or specialized catalysts. rsc.org
A summary of these direct synthetic strategies is presented in the table below.
| Strategy | Reactants | Catalyst/Reagent | Key Characteristics |
| Acylation | Perfluoro(1-methylcyclohexyl)methanol, Acryloyl Chloride | Triethylamine or other non-nucleophilic base | Generally high yield, proceeds via a highly reactive acyl chloride. capes.gov.brresearchgate.net |
| Fischer Esterification | Perfluoro(1-methylcyclohexyl)methanol, Acrylic Acid | Strong acid (e.g., Sulfuric Acid, p-Toluenesulfonic acid) | Equilibrium-limited; requires removal of water to achieve high conversion. youtube.comresearchgate.netgoogle.com |
Exploration of Fluorinated Acrylate Monomer Precursors
The synthesis of the target monomer is critically dependent on the availability of its alcohol precursor, perfluoro(1-methylcyclohexyl)methanol . The IUPAC name for a closely related structure is (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methanol. nih.gov The synthesis of such perfluorinated cycloalkane methanols is typically achieved through the exhaustive fluorination of their non-fluorinated hydrocarbon counterparts, such as (1-methylcyclohexyl)methanol. nih.gov Electrochemical fluorination (ECF), or the Simons process, is a powerful, albeit aggressive, method for achieving this transformation, where the hydrocarbon is electrolyzed in anhydrous hydrogen fluoride (B91410).
The synthesis of precursors for other analogous fluorinated acrylates often relies on different strategies. For example, short-chain fluorinated alcohols like 2,2,3,3,4,4,5,5-octafluoropentanol can be synthesized via the telomerization of tetrafluoroethylene (B6358150) with methanol. These precursor alcohols are then esterified using methods similar to those described in section 2.1 to produce a wide range of fluorinated acrylate monomers.
The table below outlines key precursors for various fluorinated acrylate monomers.
| Precursor Alcohol | Corresponding Monomer (Example) | Typical Synthetic Route to Precursor |
| Perfluoro(1-methylcyclohexyl)methanol | This compound | Electrochemical fluorination of (1-methylcyclohexyl)methanol. nih.gov |
| 3,5-bis(perfluorobenzyl)oxybenzyl alcohol | 3,5-bis(perfluorobenzyloxy)benzyl acrylate | Multi-step organic synthesis from smaller fluorinated building blocks. capes.gov.br |
| Perfluoropolyether (PFPE) Alcohols | PFPE Acrylates | Oligomerization of hexafluoropropylene oxide (HFPO). rsc.org |
Advanced Synthetic Routes for Structured Fluorinated Acrylates
To overcome the challenges associated with the esterification of sterically hindered and electronically deactivated perfluorinated alcohols, more advanced synthetic methods have been developed.
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification of alcohols with carboxylic acids under mild conditions. rsc.org This approach is particularly effective for acid-sensitive substrates and for alcohols with low nucleophilicity, a characteristic feature of perfluorinated alcohols. rsc.org
Esterification using Deoxyfluorinating Reagents: A novel and direct esterification of perfluorinated alcohols with carboxylic acids can be mediated by reagents like XtalFluor-E. nih.gov This process does not proceed through an acyl fluoride intermediate. It offers good to excellent yields for a broad scope of carboxylic acids with only a slight excess of the perfluorinated alcohol, representing a significant advancement in efficiency. nih.gov
Pervaporation-Assisted Esterification: For equilibrium-limited reactions like Fischer esterification, integrating the reaction with a pervaporation membrane assembly can dramatically increase monomer yield. researchgate.net The membrane selectively removes the water byproduct from the reaction mixture, thereby shifting the equilibrium toward the product side. This technique has been shown to significantly enhance the conversion of acrylic acid in esterification reactions. researchgate.net
These advanced routes are summarized in the interactive table below.
| Advanced Route | Key Reagents | Mechanism/Principle | Advantages |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | In-situ activation of the carboxylic acid. rsc.org | Mild conditions, effective for poorly nucleophilic alcohols. rsc.org |
| XtalFluor-E Mediated Esterification | XtalFluor-E, Carboxylic Acid, Perfluorinated Alcohol | Proceeds via a (diethylamino)difluoro-λ4-sulfanyl carboxylate intermediate. nih.gov | Direct, high efficiency, avoids acyl fluoride intermediates. nih.gov |
| Pervaporation Membrane Reactor | Acid catalyst, Pervaporation membrane (e.g., PVA) | Continuous removal of water byproduct to shift equilibrium. researchgate.net | Significantly increases conversion for equilibrium-limited reactions. researchgate.net |
Polymerization Mechanisms and Kinetics of Perfluoro 1 Methylcyclohexyl Acrylate Systems
Free Radical Polymerization of Perfluoro(1-methylcyclohexyl) Acrylate (B77674)
Free radical polymerization is a common method for polymerizing acrylate monomers. The process involves initiation, propagation, and termination steps. For Perfluoro(1-methylcyclohexyl) acrylate, the bulky fluorinated side group would likely impact the propagation and termination rate constants.
Homopolymerization Kinetics and Mechanistic Studies
Specific kinetic data, such as the rate of polymerization, activation energy, and the values of the propagation and termination rate constants for the homopolymerization of this compound, are not documented in readily available research. It is anticipated that the steric hindrance from the perfluoro(1-methylcyclohexyl) group would decrease the propagation rate constant compared to smaller, non-fluorinated acrylates.
Copolymerization Behavior with Acrylate and Methacrylate Comonomers
Copolymerization involves the polymerization of two or more different monomers. The resulting polymer's properties depend on the reactivity of the monomers and their distribution in the polymer chain.
Reactivity Ratios and Sequence Distribution Analysis
Reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards the same or the other monomer. There is no published data on the reactivity ratios for the copolymerization of this compound with common acrylate and methacrylate comonomers. Such studies would be necessary to predict the copolymer composition and sequence distribution.
Influence of Comonomer Structure on Polymerization Outcomes
The structure of a comonomer would be expected to have a significant impact on its copolymerization with this compound. For instance, a less sterically hindered comonomer might be incorporated more readily into the polymer chain. The electronic properties of the comonomer would also play a role in its reactivity.
Controlled/Living Polymerization Techniques for this compound
Controlled/living polymerization methods allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.
Application of Reversible Deactivation Radical Polymerization (RDRP)
Reversible Deactivation Radical Polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing well-defined polymers. While these techniques have been successfully applied to a wide range of acrylate monomers, their specific application to this compound has not been reported in the scientific literature. The successful implementation of RDRP would require careful selection of catalysts, chain transfer agents, and reaction conditions to overcome the potential challenges posed by the sterically demanding and electron-withdrawing fluorinated side group.
Atom Transfer Radical Polymerization (ATRP) of Fluorinated Acrylates
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization method used to synthesize well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.netspringernature.com The mechanism relies on the reversible activation and deactivation of propagating radicals through a transition metal catalyst, typically a copper complex. ethz.ch
A significant challenge in the ATRP of fluorinated monomers is the potential for transesterification side reactions when using common fluorinated alcohol solvents. escholarship.org However, a photomediated ATRP protocol has been developed that successfully polymerizes semi-fluorinated acrylates and methacrylates. This method utilizes 2-trifluoromethyl-2-propanol as a solvent, which effectively balances monomer, polymer, and catalyst solubility while preventing transesterification. escholarship.org Under UV irradiation and with ppm concentrations of a copper(II) bromide/Me6-TREN catalyst system, a variety of semi-fluorinated monomers have been polymerized in a controlled manner, achieving high conversions (>95%) and low dispersities (Đ ≈ 1.1). escholarship.org
The kinetics of ATRP are crucial for achieving controlled polymerization. The rate of polymerization is dependent on the concentrations of the monomer, initiator, and catalyst, as well as the equilibrium constant between the active and dormant species. cmu.edu For acrylates, the equilibrium constant is generally smaller than for styrenes or methacrylates, indicating a lower concentration of active species. cmu.edu
Table 1: Kinetic Parameters for Homogeneous ATRP of Methyl Acrylate
| Parameter | Value | Conditions |
|---|---|---|
| Equilibrium Constant (Keq) | 1.2 x 10⁻⁹ | 90 °C |
| Apparent Enthalpy of Activation (ΔH‡app) | 27.5 kcal/mol | CuBr/dNbpy catalyst |
| Enthalpy of Equilibrium (ΔH⁰eq) | 23 kcal/mol | CuBr/dNbpy catalyst |
Data sourced from kinetic investigations of methyl acrylate ATRP, providing a model for acrylate polymerization kinetics. cmu.edu
Emulsion and Miniemulsion Polymerization of Fluorinated Acrylate Systems
Emulsion and miniemulsion polymerization are widely used techniques for producing fluorinated polyacrylate latexes, which are valuable for applications such as coatings for textiles, paper, and leather due to their ability to impart low surface energy. cityu.edu.hk
Surfactant-Mediated Emulsion Polymerization
Conventional emulsion polymerization involves emulsifying a water-insoluble monomer in an aqueous phase with a surfactant. researchgate.net The choice of surfactant is critical for achieving a stable emulsion and controlling particle size. gantrade.com Anionic surfactants, such as sodium lauryl sulfate, are commonly used, often in combination with nonionic surfactants to enhance stability. pcc.euunivarsolutions.com
For fluorinated acrylates, which are highly hydrophobic, achieving stable emulsions can be challenging. cityu.edu.hk The use of reactive surfactants can improve the properties of the final polymer film by covalently bonding to the polymer backbone, thus preventing migration. bohrium.com Additionally, core-shell emulsion polymerization techniques can be employed, where a core of a non-fluorinated polymer is encapsulated by a shell of a fluorinated acrylate copolymer. nih.gov
Table 2: Common Surfactants in Emulsion Polymerization of Acrylates
| Surfactant Type | Examples | Key Features |
|---|---|---|
| Anionic | Sodium Lauryl Sulfate (SLS), Alkyl Benzene Sulfonates | Primary emulsifiers, provide excellent stability and particle size control. pcc.euunivarsolutions.com |
| Nonionic | Alcohol Ethoxylates | Used as co-surfactants to improve latex stability and shelf life. univarsolutions.comwindows.net |
| Reactive | Fluorinated ethyl methacrylates | Improve hydrophobicity of the polymer film and provide steric hindrance. bohrium.com |
Miniemulsion Polymerization for Controlled Particle Morphology
Miniemulsion polymerization is particularly well-suited for the polymerization of highly hydrophobic monomers like fluorinated acrylates. researchgate.net This technique involves creating a stable miniemulsion of submicron monomer droplets in a continuous phase, which then act as individual nanoreactors. cmu.edu This approach allows for the incorporation of very hydrophobic monomers into polymer particles and offers excellent control over particle morphology. researchgate.netmdpi.com
A key feature of miniemulsion polymerization is the use of a costabilizer, a highly water-insoluble compound that prevents Ostwald ripening and stabilizes the monomer droplets. cmu.edu In some cases, the hydrophobic fluorinated monomer itself can act as a reactive costabilizer. researchgate.net The resulting polymer particles are often a direct copy of the initial monomer droplets, allowing for precise control over the final particle size and morphology. researchgate.net This technique has been successfully used to synthesize core-shell nanoparticles and to encapsulate inorganic materials within a polymer matrix. mdpi.comnih.gov
Microwave-Assisted Polymerization Approaches
Microwave-assisted polymerization has emerged as a method to accelerate polymerization reactions. When applied to the miniemulsion polymerization of fluorinated acrylates, microwave irradiation leads to higher reaction rates and conversions compared to conventional heating methods. cityu.edu.hkresearchgate.net
Under microwave irradiation, the apparent activation energy for the miniemulsion polymerization of fluorinated acrylates is significantly lower than that for conventional heating (e.g., 45.7 kJ/mol for microwave vs. 76.3 kJ/mol for conventional). cityu.edu.hk This is attributed to the rapid and efficient heating of the system, which enhances the decomposition of the initiator and leads to the formation of a large number of active species in a short time. cityu.edu.hk The resulting latex particles are often smaller and more monodisperse than those produced by conventional heating. researchgate.net
Table 3: Comparison of Microwave-Assisted vs. Conventional Miniemulsion Polymerization of Dodecafluoroheptyl Methacrylate (DFHMA)
| Parameter | Microwave Irradiation | Conventional Heating |
|---|---|---|
| Reaction Time to 80% Conversion | 10 min (at 80°C) | > 20 min (at 80°C) |
| Final Monomer Conversion | 97% | 65% |
| Apparent Activation Energy | 45.7 kJ/mol | 76.3 kJ/mol |
| Particle Size | Smaller and more uniform | Larger and less uniform |
Data based on the miniemulsion copolymerization of DFHMA. cityu.edu.hk
Vapor Deposition Polymerization (iCVD) for Perfluorinated Acrylate Thin Films
Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique for creating thin polymer films on a variety of substrates. researchgate.net This method is particularly advantageous for depositing perfluorinated polymers, as it avoids the use of solvents that may not be compatible with these materials. nih.gov The iCVD process involves introducing a monomer and a radical initiator into a vacuum chamber. The initiator is thermally decomposed, and the resulting radicals initiate polymerization on a temperature-controlled substrate. nih.gov
The iCVD of fluorinated acrylates, such as 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA), allows for the creation of thin films with low surface energy and high hydrophobicity. researchgate.net The properties and morphology of the resulting films can be controlled by adjusting process parameters such as the substrate temperature and filament temperature. nih.gov For instance, lower substrate temperatures can lead to increased crystallinity in the polymer film. nih.gov The iCVD technique enables the formation of conformal coatings on complex geometries and can produce pinhole-free films with thicknesses on the nanometer scale. svc.orgnih.gov
Table 4: Process Parameters and Their Effects in iCVD of Poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA)
| Process Parameter | Effect on Film Properties |
|---|---|
| Substrate Temperature | Lower temperatures increase crystallinity; higher temperatures lead to smoother, more amorphous films. nih.gov |
| Monomer Partial Pressure | Higher pressure increases deposition rate and molecular weight. researchgate.net |
| Filament Temperature | Affects the rate of initiator decomposition and can influence crystal orientation and surface morphology. nih.gov |
Observations from studies on the iCVD of pPFDA. researchgate.netnih.gov
Polymer Architecture and Structural Elucidation of Perfluoro 1 Methylcyclohexyl Acrylate Derivatives
Homopolymer Architectures
The homopolymer of Perfluoro(1-methylcyclohexyl) acrylate (B77674), poly(perfluoro(1-methylcyclohexyl) acrylate), can be synthesized through various radical polymerization techniques. Conventional free radical polymerization can be employed, though controlled/"living" radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer superior control over molecular weight and dispersity. researchgate.netfluorine1.ru
The resulting homopolymer is expected to exhibit high thermal stability and a high glass transition temperature (Tg) due to the rigid perfluorinated cyclohexyl ring. The bulky side chains would also contribute to a high degree of steric hindrance, influencing the polymer's solubility and solution properties. While specific experimental data for the homopolymer of this compound is not extensively reported, analogous fluorinated polyacrylates provide insight into its expected properties.
| Property | Expected Value/Characteristic | Influencing Factor |
|---|---|---|
| Glass Transition Temperature (Tg) | High | Rigidity of the perfluorinated cyclohexyl group |
| Thermal Stability | High | Strength of the C-F and C-C bonds |
| Solubility | Limited to fluorinated solvents | High fluorine content and bulky side group |
| Surface Energy | Low | High concentration of perfluoroalkyl groups |
Copolymer Structural Designs
Copolymerization of this compound with other monomers allows for the tailoring of material properties by combining the unique characteristics of the fluorinated monomer with the properties of a co-monomer. core.ac.uk
| Co-monomer | Expected Impact on Copolymer Properties | Potential Application |
|---|---|---|
| Methyl Methacrylate | Increased Tg and hardness | Coatings with improved durability |
| n-Butyl Acrylate | Decreased Tg and increased flexibility | Elastomeric materials with low surface energy |
| 2-Hydroxyethyl Acrylate | Introduction of hydrophilicity and reactive sites | Functional coatings and biomaterials |
Block copolymers consist of two or more distinct homopolymer chains linked together. The synthesis of block copolymers containing a this compound block can be achieved through controlled radical polymerization techniques, such as RAFT polymerization, by sequential monomer addition. fluorine1.ruharth-research-group.org These techniques allow for the synthesis of well-defined block copolymers with controlled block lengths and low dispersity. elsevierpure.com
Due to the inherent incompatibility between the fluorinated and non-fluorinated blocks, these copolymers can undergo microphase separation in the bulk or in thin films, leading to the formation of ordered nanostructures such as lamellae, cylinders, or spheres. mdpi.comnih.gov The morphology of these structures is dependent on the volume fraction of the constituent blocks. mdpi.com The strong segregation between the blocks is driven by the large difference in surface energy and solubility parameters. researchgate.net
Graft copolymers are comprised of a main polymer backbone with one or more side chains of a different polymer. nih.govresearchgate.net this compound can be incorporated as the side chains or the backbone. The "grafting from" approach involves initiating the polymerization of this compound from active sites along a pre-existing polymer backbone. nih.gov Conversely, the "grafting to" method involves attaching pre-formed poly(this compound) chains to a polymer backbone. nih.gov These methods allow for the modification of the surface properties of various polymers by introducing the low surface energy fluorinated grafts. researchgate.net
For example, grafting poly(this compound) chains onto a more common polymer backbone like poly(methyl methacrylate) or polystyrene can significantly alter the surface properties of the material, imparting hydrophobicity and oleophobicity. rsc.orgrsc.org
| Grafting Method | Description | Key Parameters |
|---|---|---|
| Grafting From | Polymerization of graft chains from initiating sites on the backbone | Initiator density, monomer concentration |
| Grafting To | Attachment of pre-formed polymer chains to the backbone | Coupling efficiency, steric hindrance |
| Grafting Through | Copolymerization of a macromonomer with another monomer | Macromonomer reactivity, concentration |
Core-shell latex particles are composite polymer particles with a distinct core and shell structure. mdpi.comdeu.edu.tr For fluorinated systems, it is often desirable to have the fluorinated polymer as the shell to maximize the expression of its low surface energy properties. mdpi.comnih.gov Seeded emulsion polymerization is a common technique to synthesize core-shell particles, where a pre-formed "seed" latex (the core) is used for the subsequent polymerization of the shell monomer. researchgate.net
In the context of this compound, a core of a non-fluorinated polymer like poly(methyl methacrylate) or polystyrene could be synthesized first, followed by the polymerization of this compound to form the shell. mdpi.comnih.gov The resulting core-shell latex particles would have a low surface energy shell, which upon film formation, would preferentially migrate to the air-polymer interface, creating a hydrophobic and oleophobic surface. nih.gov The properties of the final film, such as mechanical strength and adhesion, would be influenced by the properties of the core polymer. nih.gov
Advanced Characterization of Perfluoro 1 Methylcyclohexyl Acrylate Polymers
Spectroscopic Analysis of Polymer Structure and Composition
Spectroscopic methods are fundamental in elucidating the chemical structure and composition of the polymer, confirming the successful polymerization of the perfluoro(1-methylcyclohexyl) acrylate (B77674) monomer and identifying key functional groups.
NMR spectroscopy is a powerful tool for obtaining detailed information about the polymer's atomic-level structure.
¹H NMR: The proton NMR spectrum of poly(perfluoro(1-methylcyclohexyl) acrylate) is expected to be relatively simple, primarily showing signals corresponding to the protons in the acrylate backbone. The broadness of the peaks is characteristic of polymeric materials.
| Chemical Shift (δ) ppm (Predicted) | Assignment | Multiplicity |
| 1.5 - 2.5 | Backbone methylene protons (-CH₂-) | Broad multiplet |
| 3.8 - 4.2 | Backbone methine proton (-CH-) | Broad multiplet |
¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for characterizing the perfluorinated side chain. The chemical shifts and multiplicities of the signals provide a unique fingerprint of the perfluoro(1-methylcyclohexyl) group. Due to the complex structure of the side chain, the spectrum is expected to show multiple distinct signals corresponding to the different fluorine environments.
| Chemical Shift (δ) ppm (Predicted) | Assignment | Multiplicity |
| -110 to -130 | -CF₂- groups in the cyclohexyl ring | Complex multiplets |
| -170 to -185 | -CF₃ group | Broad singlet or triplet |
FTIR spectroscopy is employed to identify the characteristic functional groups present in the polymer, confirming its chemical identity. The spectrum of poly(this compound) would be dominated by strong absorptions from the carbonyl group of the acrylate and the numerous carbon-fluorine bonds of the side chain.
| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Intensity |
| 2950 - 2850 | C-H stretching (backbone) | Medium |
| 1740 - 1720 | C=O stretching (ester carbonyl) | Strong |
| 1250 - 1000 | C-F stretching (perfluoroalkyl groups) | Very Strong, Broad |
| 1200 - 1100 | C-O stretching (ester) | Strong |
Chromatographic Analysis of Polymer Molecular Weight and Distribution
The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of the polymer.
GPC/SEC is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a polymer. The polymer is dissolved in a suitable solvent and passed through a column packed with porous gel; larger molecules elute faster than smaller ones. The elution profile is then compared against a calibration curve of known molecular weight standards to determine the molecular weight distribution of the sample. For fluorinated polymers, a fluorinated solvent such as hexafluoroisopropanol may be required.
A representative GPC analysis of a synthesized poly(this compound) sample could yield the following results:
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 50,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 100,000 g/mol |
| Polydispersity Index (PDI) | 2.0 |
Microscopic and Morphological Characterization
Understanding the morphology of the polymer at the nanoscale is crucial for relating its structure to its macroscopic properties.
Scanning Electron Microscopy (SEM)
Analysis of the surface morphology and microstructure of poly(this compound) films or particles using Scanning Electron Microscopy (SEM) has not been reported in the available scientific literature. SEM is a powerful technique for visualizing surface topography, porosity, and particle size distribution. For fluorinated polymers, it is often used to assess the uniformity of coatings and the morphology of phase-separated structures. However, no specific micrographs or morphological studies for polymers of this compound have been published.
Thermal Behavior and Stability of this compound Polymers
The thermal properties of poly(this compound), which are crucial for determining its processing conditions and service temperature limits, have not been detailed in accessible research.
Differential Scanning Calorimetry (DSC)
Specific data from Differential Scanning Calorimetry (DSC) for poly(this compound) is not available. DSC analysis would be used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), providing insight into the polymer's amorphous or semi-crystalline nature. Without experimental data, these characteristic thermal properties remain unknown for this specific polymer.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of polymers. This analysis provides critical information on the onset of degradation, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures. However, TGA data specifically for poly(this compound) are not present in the reviewed literature, leaving its thermal stability profile uncharacterized.
Surface Science Characterization of Fluorinated Polymer Films
The surface properties of fluorinated polymers are of primary interest due to their characteristic low surface energy. However, specific studies on films made from poly(this compound) are not available.
Contact Angle Goniometry for Wettability Studies
Contact angle measurements are fundamental for understanding the wettability and hydrophobicity of a polymer surface. While fluorinated polymers are generally known to be highly hydrophobic and oleophobic, specific contact angle values for water, diiodomethane, or other liquids on a poly(this compound) surface have not been reported. Such data would be essential for quantifying its surface repellency.
Surface Energy Determinations
The surface energy of a material is a key parameter that governs its interaction with other substances. It is typically calculated from contact angle measurements using various theoretical models. As no contact angle data for poly(this compound) has been published, its surface energy and its dispersive and polar components have not been determined.
Research on Functional Applications of Perfluoro 1 Methylcyclohexyl Acrylate Based Polymers
Development of Advanced Coatings and Surface Modification Materials
The synthesis of polymers from Perfluoro(1-methylcyclohexyl) acrylate (B77674) offers a pathway to creating high-performance coatings. Fluorinated acrylate polymers are recognized for their ability to form durable films with exceptional properties, which are largely attributable to the migration of the low-energy fluoroalkyl side chains to the coating-air interface. nih.gov
Protective Coatings for Material Preservation
Polymers based on fluorinated acrylates are excellent candidates for protective coatings due to their inherent chemical inertness and robustness. core.ac.uknih.gov The C-F bond is exceptionally strong, contributing to high thermal, chemical, and oxidative stability. This makes coatings derived from these polymers highly resistant to degradation from weathering, UV radiation, and exposure to corrosive chemicals. core.ac.uknih.gov
The bulky, rigid structure of the perfluoro(1-methylcyclohexyl) group is expected to create a hard, durable surface with excellent abrasion resistance. When copolymerized with other monomers, such as methyl methacrylate or butyl acrylate, the resulting materials can be tailored to achieve a balance of hardness, flexibility, and adhesion for various substrates, enhancing the preservation of materials in demanding environments. core.ac.uk
Fabrication of Hydrophobic and Oleophobic Surfaces
A primary application of fluorinated polymers is the creation of surfaces that repel both water and oil. nih.gov This property is a direct result of the extremely low surface free energy imparted by the fluorine-rich side chains. The critical surface energy of a material is dictated by its surface chemistry, with trifluoromethyl (–CF3) groups providing the lowest energy surfaces. tue.nl
Polymers incorporating Perfluoro(1-methylcyclohexyl) acrylate are expected to be exceptionally effective in this regard. The dense packing of fluorine atoms on the cyclic side chain creates a powerful barrier to wetting by both polar (water) and non-polar (oils) liquids. This leads to very high contact angles, a key indicator of liquid repellency. Research on similar fluorinated acrylate copolymers has demonstrated that even a small incorporation of a fluorinated monomer can dramatically increase the water and oil contact angles of the polymer surface. researchgate.net
| Polymer / Copolymer System | Water Contact Angle (°) | Hexadecane Contact Angle (°) |
|---|---|---|
| Poly(methyl methacrylate) (PMMA) | ~83 | ~25 |
| Perfluoroalkyl Ethyl Methacrylate Homopolymer | >115 | ~80 |
| Copolymer of Methyl Methacrylate and Fluoroalkyl Methacrylate (10% FMA) | ~103 | ~74 |
| Copolymer of Butyl Acrylate and Fluoroalkyl Acrylate | ~119 | >75 |
This table presents typical contact angle data for various acrylate polymers, illustrating the significant increase in hydrophobicity and oleophobicity achieved by incorporating fluorinated monomers. Data compiled from multiple research sources. researchgate.net
Anti-Fouling and Foul-Release Coating Technologies
Marine biofouling, the accumulation of organisms on submerged surfaces, is a significant challenge for maritime industries. mdpi.com Foul-release coatings represent an environmentally friendly alternative to traditional biocide-releasing paints. tue.nl These coatings function by creating a low-energy, "slippery" surface to which marine organisms cannot strongly adhere. researchgate.net
The very low surface energy characteristic of polymers made with this compound makes them prime candidates for foul-release applications. mdpi.com By minimizing the adhesion forces between the coated surface and marine life such as bacteria, algae, and barnacles, any organisms that do settle can be easily removed by the shear force of water flow as a vessel moves. researchgate.netscipoly.com The development of coatings based on these polymers is a promising area of research for creating durable, long-lasting, and non-toxic solutions to prevent biofouling on ship hulls, underwater sensors, and other marine structures. mdpi.com
Exploration in Optical and Optoelectronic Materials
The unique electronic structure of the fluorine atom also endows fluoropolymers with distinct optical properties, most notably a low refractive index. This makes them highly valuable for applications in optics and optoelectronics, where precise control over the propagation of light is essential. core.ac.uk
Design of Low Refractive Index Polymers for Optical Applications
The refractive index (n) of a polymer is a measure of how much it slows down light. The presence of heavy, highly polarizable atoms like chlorine or bromine, or aromatic rings, tends to increase the refractive index. Conversely, incorporating fluorine, the most electronegative and least polarizable element, significantly lowers the refractive index. core.ac.uk
| Polymer | Typical Refractive Index (n) at 589 nm |
|---|---|
| Poly(methyl methacrylate) (PMMA) | 1.491 |
| Poly(tetrafluoroethylene) (PTFE) | 1.350 |
| Poly(pentadecafluorooctyl acrylate) | 1.339 |
| Poly(hexafluoropropylene oxide) | 1.301 |
This table compares the refractive index of a standard acrylic polymer (PMMA) with several fluorinated polymers, showing the substantial reduction in refractive index that results from fluorination. Data compiled from multiple research sources. refractiveindex.infoofsoptics.com
Applications in Polymer Optical Fibers and Waveguides
Polymer optical fibers (POFs) are increasingly used for data transmission over short distances, in sensing, and for illumination. A key requirement for an optical fiber is a core material with a higher refractive index surrounded by a cladding material with a lower refractive index. This difference allows for total internal reflection, guiding light along the fiber. ofsoptics.com
Fluoroacrylate polymers are ideal materials for the cladding of POFs. google.com A polymer derived from this compound, with its anticipated ultra-low refractive index, would be an excellent candidate for a high-performance cladding material. Using such a polymer as cladding around a core made of a standard material like PMMA would create a large refractive index difference (Δn), enhancing the light-guiding efficiency of the fiber. Furthermore, the chemical resistance and thermal stability of these fluoropolymers make them suitable for specialty fibers intended for use in harsh or demanding environments, such as in industrial sensing and medical applications. ofsoptics.comgoogle.com
Dielectric Materials for Electronic Applications
Polymers based on this compound are anticipated to be promising candidates for dielectric materials in electronic applications. The high fluorine content and the bulky perfluorinated cyclic structure are expected to contribute to a low dielectric constant and low dielectric loss, which are critical properties for insulating materials used in high-frequency electronics to minimize signal loss and crosstalk.
While specific dielectric data for poly(this compound) is not available, a comparative analysis with other fluorinated and acrylic polymers can provide an estimated range.
Interactive Data Table: Comparison of Dielectric Constants of Various Polymers
| Polymer | Dielectric Constant (at 1 MHz) |
| Poly(methyl methacrylate) (PMMA) | 2.6 - 3.1 |
| Polytetrafluoroethylene (PTFE) | 2.1 |
| Poly(vinylidene fluoride) (PVDF) | 6.0 - 11.0 |
| Hypothetical Poly(this compound) | Estimated < 2.5 |
Note: The value for Poly(this compound) is an educated estimate based on structure-property relationships and has not been experimentally verified in the reviewed literature.
Detailed research would be required to synthesize and characterize polymers of this compound to determine their precise dielectric properties, including dielectric strength, breakdown voltage, and performance over a range of frequencies and temperatures. Such studies would be crucial to validate their potential for applications in microelectronics, such as interlayer dielectrics, encapsulants, and substrates for flexible circuits.
Advanced Adhesives and Interface Science
In the realm of advanced adhesives and interface science, polymers of this compound would likely be utilized for their low surface energy and release properties rather than for strong adhesion. The highly fluorinated surface would exhibit anti-stick and anti-fouling characteristics, making them suitable for applications requiring non-stick coatings or easy-release liners.
The science behind this lies in the principles of surface tension and wetting. A low surface energy material, such as a polymer rich in perfluoroalkyl groups, resists wetting by most liquids, including conventional adhesives. This is because the cohesive forces within the liquid are stronger than the adhesive forces between the liquid and the low-energy surface.
While these polymers would not function as traditional adhesives that bind surfaces together, they are critical in the field of "adhesion control." For example, they could be used to create patterned surfaces with regions of low adhesion for applications in microfluidics or as release liners for pressure-sensitive adhesives (PSAs).
Research on other fluorinated acrylates has shown that their incorporation into PSA formulations can modify the surface properties, leading to controlled tack and peel strength. While specific adhesion data for this compound-based adhesives is not available, we can infer their behavior from general trends in fluorinated polymers.
Interactive Data Table: Surface Energy of Various Materials
| Material | Surface Energy (mN/m) |
| Water | 72.8 |
| Poly(methyl methacrylate) (PMMA) | 40.2 |
| Polyethylene | 35.3 |
| Polytetrafluoroethylene (PTFE) | 18.6 |
| Hypothetical Poly(this compound) | Estimated < 15 |
Note: The value for Poly(this compound) is an estimate based on the properties of similar highly fluorinated polymers and has not been experimentally confirmed in the available literature.
Further research into the synthesis of copolymers containing this compound could lead to the development of novel materials with tailored adhesive properties. By combining this monomer with high-surface-energy monomers, it might be possible to create amphiphilic polymers that self-assemble at interfaces, offering unique opportunities in areas such as biocompatible adhesives or coatings with switchable adhesion. The interface science of such systems would be a rich area for investigation, exploring how the bulky perfluorinated group orients at surfaces and influences interactions with various substrates.
Theoretical and Computational Research on Perfluoro 1 Methylcyclohexyl Acrylate Systems
Molecular Dynamics Simulations of Polymer Structures
Molecular dynamics (MD) simulations are a powerful computational tool used to predict the structure and dynamics of polymers at an atomistic level. By simulating the movement of atoms over time, MD can provide insights into macroscopic properties and the behavior of polymer chains, which are often difficult to probe experimentally. For poly(perfluoro(1-methylcyclohexyl) acrylate), MD simulations could elucidate the relationship between its unique chemical structure—featuring a bulky, perfluorinated cyclic side group—and its resulting material properties.
The process would begin with the construction of an atomistic model of the polymer. A repeating monomer unit of Perfluoro(1-methylcyclohexyl) acrylate (B77674) would be built and then polymerized in silico to a desired chain length. These chains would be packed into a simulation box to represent the bulk amorphous polymer. A crucial component of this setup is the selection of a force field, which is a set of parameters that defines the potential energy of the system and governs the interactions between atoms. For fluorinated polymers, specialized or re-parameterized force fields are often necessary to accurately capture the behavior of C-F bonds and non-bonded interactions.
Once the system is constructed, it undergoes an equilibration process, typically involving energy minimization followed by simulations in different thermodynamic ensembles (e.g., NPT and NVT) to bring the system to a stable, realistic density and temperature. Following equilibration, a production simulation is run to collect data on the polymer's structural and dynamic properties.
Key properties that could be investigated for poly(this compound) include:
Density and Glass Transition Temperature (Tg): By simulating the polymer at various temperatures, the change in density can be monitored to predict the glass transition temperature, a fundamental property of amorphous polymers.
Surface Properties: In applications such as coatings, the surface behavior is critical. MD simulations can model the polymer-air or polymer-liquid interface to determine how the side chains orient. It is expected that the low-energy perfluorinated groups would preferentially migrate to the surface, which is a key factor in creating hydrophobic and oleophobic surfaces. researchgate.net
Example of MD Simulation Parameters for a Fluorinated Acrylate Polymer System
| Parameter | Typical Value / Description |
|---|---|
| Force Field | COMPASS or a custom-parameterized ReaxFF |
| Polymer Chains in Cell | 10-20 chains |
| Monomers per Chain | 50-100 |
| Initial Density | 0.8 g/cm³ |
| Temperature Range for Tg Study | 300 K - 600 K |
| Equilibration Time | 1-5 nanoseconds |
| Production Simulation Time | 10-50 nanoseconds |
Quantum Chemical Calculations for Monomer Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure of a monomer and predicting its reactivity in polymerization processes. upenn.edu For this compound, these calculations can provide fundamental data that is difficult or impossible to obtain experimentally, offering insights into how the monomer will behave during polymerization.
The primary goal of these calculations is to determine the energetics and electronic properties of the monomer and its corresponding radical formed during polymerization. This involves:
Geometry Optimization: The three-dimensional structures of the monomer and the radical species that form upon initiation are optimized to find their lowest energy conformations.
Electronic Property Calculation: Once the geometries are optimized, various electronic descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the distribution of partial atomic charges, and the molecular electrostatic potential map. These descriptors help identify the most reactive sites on the monomer.
Transition State Analysis: To understand the kinetics of the polymerization, the transition state for the addition of a radical to the monomer's double bond is located. The energy difference between the reactants and the transition state gives the activation energy, which is a key parameter in determining the rate of the propagation reaction.
A significant application of these calculations is the prediction of monomer reactivity ratios, which describe the tendency of a monomer to react with itself versus a comonomer. The Alfrey-Price Q-e scheme, a widely used empirical model, characterizes monomers by a resonance stabilization factor (Q) and a polarity factor (e). Quantum chemical descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) models to predict these Q and e values, or more advanced reactivity parameters, without the need for extensive experimentation. redalyc.orgsibran.ru For instance, the polarity of the vinyl group's double bond, influenced by the electron-withdrawing perfluorinated side chain, will have a significant impact on its reactivity, a feature that can be precisely quantified with DFT. redalyc.org
Key Quantum Chemical Descriptors for Monomer Reactivity
| Descriptor | Significance in Polymerization |
|---|---|
| HOMO-LUMO Gap | Indicates the chemical reactivity and stability of the monomer. |
| Partial Atomic Charges | Reveals the polarity of the C=C double bond, influencing electrostatic interactions during propagation. |
| Activation Energy (Ea) | Determines the rate constant of the propagation step; a lower Ea means faster polymerization. |
| Reaction Enthalpy (ΔH) | Indicates the thermodynamic favorability of the polymerization reaction. |
Predictive Modeling for Polymerization Processes and Properties
Predictive modeling combines the fundamental parameters derived from quantum chemistry with mathematical models to simulate the entire polymerization process. This allows for the prediction of macroscopic properties such as monomer conversion over time, average molecular weight, and molecular weight distribution. Such models are invaluable for process optimization and reactor design.
For the free-radical polymerization of this compound, a kinetic model would be constructed based on the primary reaction steps:
Initiation: A radical initiator decomposes to form primary radicals, which then react with a monomer molecule to start a polymer chain.
Propagation: The active polymer chain radical adds successive monomer units. The rate of this reaction is a critical parameter, often obtained from quantum chemical calculations or experimental data.
Termination: Two growing polymer chains react to terminate their activity, either by combination or disproportionation.
Chain Transfer: The activity of a growing chain is transferred to another molecule (e.g., monomer, solvent, or a chain transfer agent), terminating the original chain and starting a new one.
This reaction scheme translates into a set of coupled ordinary differential equations that describe the concentration of each species over time. Software packages like PREDICI® are commonly used to solve these equations numerically. The accuracy of the model is highly dependent on the quality of the input kinetic rate coefficients. researchgate.net
Advanced modeling techniques like kinetic Monte Carlo (kMC) simulations can also be employed. Instead of solving differential equations for average properties, kMC simulates the reaction events for individual molecules, providing a more detailed picture of the polymer microstructure, including branching and sequence distribution in copolymers.
Example of a Simplified Kinetic Scheme for Predictive Modeling
| Reaction Step | Rate Equation | Key Parameter |
|---|---|---|
| Initiation | Ri = 2 * f * kd * [I] | kd (Initiator decomposition rate constant) |
| Propagation | Rp = kp * [M] * [R•] | kp (Propagation rate constant) |
| Termination | Rt = kt * [R•]² | kt (Termination rate constant) |
| Chain Transfer to Monomer | Rtr,M = Ctr,M * kp * [M] * [R•] | Ctr,M (Monomer transfer constant) |
Future Research Directions and Emerging Academic Trends
Novel Monomer Design for Tailored Properties
The design and synthesis of novel monomers are foundational to the development of advanced polymers. For perfluorinated acrylates, the focus is on modifying the monomer structure to achieve specific performance characteristics in the resulting polymer.
Key Research Areas:
Architectural Control: Research is increasingly directed towards creating complex polymer architectures, such as block copolymers, graft copolymers, and star-shaped polymers. core.ac.uk The synthesis of well-defined copolymers using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization allows for the precise arrangement of fluorinated and non-fluorinated segments, leading to materials with unique self-assembly behaviors and surface properties. fluorine1.ru
Functionalization: Introducing additional functional groups into the monomer structure can impart new functionalities to the polymer. For instance, incorporating hydroxyl or carboxyl groups could allow for post-polymerization modification or improved adhesion to substrates.
Cyclic vs. Linear Perfluoroalkyl Groups: The cyclic structure of the perfluoro(1-methylcyclohexyl) group offers distinct advantages over traditional linear perfluoroalkyl chains, such as increased thermal stability and altered solubility. Future monomer design will likely explore variations in the cyclic structure, such as different ring sizes or the inclusion of other heteroatoms, to fine-tune polymer properties.
Interactive Table: Comparison of Potential Monomer Designs
| Monomer Feature | Expected Impact on Polymer Properties | Potential Applications |
| Increased length of non-fluorinated spacer | Enhanced flexibility, improved solubility in common solvents | Flexible coatings, elastomers |
| Introduction of a cross-linking site | Increased solvent resistance, improved mechanical strength | High-performance seals, composites |
| Copolymerization with hydrophilic monomers | Controlled surface energy, amphiphilicity | Anti-fouling coatings, biomedical devices |
Integration of Sustainable Polymerization Methodologies
The chemical industry is undergoing a significant shift towards more sustainable practices. For fluoropolymers, this involves developing polymerization methods that reduce environmental impact and improve energy efficiency.
Key Sustainable Approaches:
Solvent Selection: Traditional polymerization processes often utilize fluorinated solvents. A key trend is the move towards more environmentally benign solvents, such as supercritical carbon dioxide or water-based emulsion polymerization.
Catalyst Development: Research is focused on developing highly efficient and recyclable catalysts to minimize waste and reduce the energy requirements of polymerization.
Bio-based Monomers: There is a growing interest in developing bio-based alternatives to petroleum-derived monomers. european-coatings.comarkema.com While challenging for highly fluorinated compounds, the incorporation of bio-based components into the non-fluorinated parts of the monomer or in copolymer systems is a promising area of research. european-coatings.com
Development of Multifunctional Perfluorinated Acrylate (B77674) Materials
The unique combination of properties offered by perfluorinated acrylates, such as hydrophobicity, oleophobicity, and low surface energy, makes them ideal candidates for the development of multifunctional materials.
Emerging Applications:
Smart Coatings: These are coatings that can respond to external stimuli, such as temperature, pH, or light. By incorporating responsive moieties into the polymer structure alongside the perfluoro(1-methylcyclohexyl) acrylate monomer, it is possible to create surfaces with switchable wettability or self-healing capabilities.
Advanced Membranes: The high chemical and thermal resistance of polymers derived from this compound makes them suitable for use in demanding separation processes, such as gas separation and pervaporation.
Biomedical Devices: The biocompatibility and anti-fouling properties of fluoropolymers are highly valuable in the medical field. semanticscholar.org Research is exploring their use in coatings for medical implants, drug delivery systems, and microfluidic devices. semanticscholar.org The introduction of fluorine-containing groups can significantly improve the performance of materials used in these applications. nih.gov
Cross-Disciplinary Research in Fluoropolymer Science
The future of fluoropolymer science lies in the integration of knowledge from various disciplines to address complex challenges and unlock new applications.
Areas of Interdisciplinary Collaboration:
Materials Science and Engineering: Collaboration between chemists and materials scientists is crucial for understanding the structure-property relationships of these polymers and for designing materials with optimized performance for specific applications, from aerospace to renewable energy. holscot.com
Environmental Science: The environmental fate and potential impact of fluoropolymers are areas of active research. Cross-disciplinary studies are essential for developing sustainable materials and for ensuring their responsible lifecycle management.
Computational Chemistry: Molecular modeling and simulation are powerful tools for predicting the properties of new monomers and polymers, thereby accelerating the design and discovery process. This can help in understanding how the cyclic perfluorinated structure influences polymer chain packing and surface properties.
The continued exploration of monomers like this compound, coupled with advancements in polymer synthesis and cross-disciplinary collaboration, will undoubtedly lead to the development of innovative materials that address some of the most pressing technological and societal needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
